Mafosfamide

Übersicht

Beschreibung

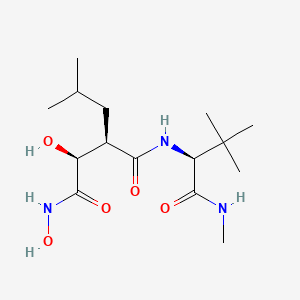

Mafosfamide is an oxazaphosphorine alkylating agent, structurally similar to cyclophosphamide. It is primarily investigated for its potential as a chemotherapeutic agent. Unlike cyclophosphamide, this compound does not require hepatic activation to generate its active metabolite, making it potentially useful for intrathecal treatment of neoplastic meningitis .

Vorbereitungsmethoden

Mafosfamide is synthesized as a preactivated cyclophosphamide analog. The synthetic route involves the formation of a chemically stable 4-thioethane sulfonic acid salt of 4-hydroxy-cyclophosphamide . The preparation method includes dissolving the compound in dimethyl sulfoxide (DMSO) and other solvents to achieve the desired concentration for experimental use .

Analyse Chemischer Reaktionen

Mafosfamide undergoes several types of chemical reactions, primarily involving alkylation. The compound alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis . Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and other solvents. The major products formed from these reactions are phosphoramide mustard and acrolein .

Wissenschaftliche Forschungsanwendungen

Mafosfamide has been extensively studied for its anticancer properties. It has shown efficacy in preclinical and clinical trials for treating various types of cancer, including lymphoma, leukemia, and brain tumors . Additionally, this compound has been used in research to enhance immune responses against chronic hepatitis B virus (HBV) by depleting regulatory T cells . Its ability to alkylate DNA makes it a valuable tool in cancer research and therapy.

Wirkmechanismus

Mafosfamide exerts its effects through its reactive alkylating agents, phosphoramide mustard and acrolein . These metabolites interact with DNA, forming cross-links that inhibit DNA synthesis and lead to cell death. The compound is metabolized by cytochrome P450 into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide. Aldophosphamide yields the cytotoxic metabolites phosphoramide mustard and acrolein .

Vergleich Mit ähnlichen Verbindungen

Mafosfamide is similar to other oxazaphosphorine compounds such as cyclophosphamide and ifosfamide . unlike cyclophosphamide, this compound does not require hepatic activation, making it more suitable for certain therapeutic applications . Cyclophosphamide and ifosfamide are also alkylating agents used in cancer treatment, but they have different activation pathways and toxicity profiles .

Similar Compounds::- Cyclophosphamide

- Ifosfamide

- Trofosfamide

This compound’s unique property of not requiring hepatic activation distinguishes it from these similar compounds, potentially offering advantages in specific clinical scenarios .

Eigenschaften

CAS-Nummer |

88859-04-5 |

|---|---|

Molekularformel |

C9H19Cl2N2O5PS2 |

Molekulargewicht |

401.3 g/mol |

IUPAC-Name |

2-[[(2S,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid |

InChI |

InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)/t9-,19-/m0/s1 |

InChI-Schlüssel |

PBUUPFTVAPUWDE-UGZDLDLSSA-N |

SMILES |

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |

Isomerische SMILES |

C1CO[P@@](=O)(N[C@H]1SCCS(=O)(=O)O)N(CCCl)CCCl |

Kanonische SMILES |

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Z-7557; Z7557; Z 7557; Mafosfamide |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide;hydrochloride](/img/structure/B1193033.png)

![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)